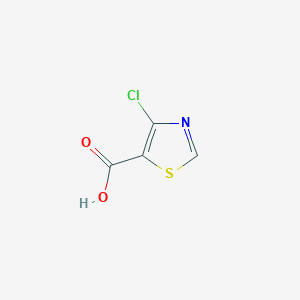

4-Chloro-1,3-thiazole-5-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

4-chloro-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2S/c5-3-2(4(7)8)9-1-6-3/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIORVFYHSPLLLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622945 | |

| Record name | 4-Chloro-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444909-59-5 | |

| Record name | 4-Chloro-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 1,3 Thiazole 5 Carboxylic Acid and Analogues

Classical and Established Thiazole (B1198619) Ring Formation

The foundational methods for thiazole synthesis have been refined over more than a century and continue to be workhorses in organic synthesis. These reactions typically involve the condensation of two key fragments to construct the five-membered heterocyclic ring.

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for the construction of the thiazole ring. rsc.org The classical approach involves the condensation of an α-haloketone with a thioamide. researchgate.net This reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring. researchgate.net

For the synthesis of 4-chloro-1,3-thiazole-5-carboxylic acid, a potential Hantzsch-type approach would involve the reaction of a thioamide, such as thioformamide (B92385), with an appropriately substituted α,β-dicarbonyl compound bearing a chlorine atom at the α-position. For instance, the reaction of ethyl 2-chloro-3-oxobutanoate with a thioamide could theoretically lead to the formation of a 4-chlorothiazole (B1590448) derivative, which could then be further elaborated to the desired carboxylic acid. The versatility of the Hantzsch synthesis allows for the introduction of various substituents on the thiazole ring by modifying the starting α-haloketone and thioamide. nih.gov

Table 1: Examples of Hantzsch-Type Thiazole Synthesis

| α-Haloketone/Equivalent | Thioamide/Thiourea (B124793) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2'-Hydroxy-5'-chloro-α-haloketones | Thiourea | 2-Amino-4-(2'-hydroxy-5'-chlorophenyl)thiazole derivatives | Not specified | scispace.com |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 4-Hydroxy-3-(2-amino-1,3-thiazol-4-yl)-6-methyl-2H-pyran-2-one derivatives | 79-90% | nih.gov |

| Substituted 2-bromo-1-phenylethanone | Thiosemicarbazide | Substituted 4-phenyl-1,3-thiazole derivatives | Not specified | asianpubs.org |

This subsection further elaborates on the Hantzsch synthesis, focusing on the key reactants. The reaction between an α-halocarbonyl compound and a thioamide or thiourea is a cornerstone of thiazole synthesis. rsc.org The nucleophilic sulfur of the thioamide attacks the electrophilic carbon bearing the halogen, initiating the sequence of events leading to the thiazole ring. researchgate.net The choice of the α-halocarbonyl compound is crucial for determining the substitution pattern at the 4- and 5-positions of the resulting thiazole. Similarly, the thioamide or thiourea dictates the substituent at the 2-position.

In the context of synthesizing this compound, a plausible synthetic precursor would be a derivative of 2,3-dichloropropanoate. The reaction of such a precursor with thioformamide could potentially yield the desired 4-chlorothiazole framework. However, the reactivity and stability of the required starting materials can present synthetic challenges.

The Cook-Heilbron synthesis is another classical method for obtaining thiazole derivatives, specifically 5-aminothiazoles. wikipedia.org This reaction involves the condensation of an α-aminonitrile with carbon disulfide, carbon oxysulfide, isothiocyanates, or dithioacids under mild conditions. wikipedia.orgyoutube.com The mechanism involves the nucleophilic attack of the amino group on the electrophilic carbon of the sulfur-containing reagent, followed by cyclization involving the nitrile group. wikipedia.org

While the Cook-Heilbron synthesis is highly effective for producing 5-aminothiazoles, its direct application for the synthesis of this compound is not straightforward, as the target molecule does not possess an amino group at the 5-position. However, it is conceivable that a 5-aminothiazole derivative could be synthesized via this method and subsequently modified through diazotization and Sandmeyer-type reactions to introduce the chloro and carboxylic acid functionalities, although this would add several steps to the synthetic sequence.

Tcherniac's method, a less common approach, involves the reaction of a nitrile with an α-mercaptoacid. This method is generally limited in scope and not as widely applied as the Hantzsch or Cook-Heilbron syntheses for thiazole formation.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant drive towards the development of more efficient, atom-economical, and environmentally friendly synthetic methods. These modern approaches often offer advantages in terms of reduced reaction times, higher yields, and simpler purification procedures.

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, have emerged as a powerful tool in heterocyclic synthesis. nih.govresearchgate.net MCRs are highly convergent and atom-economical, and they allow for the rapid generation of molecular complexity from simple starting materials.

Several MCRs have been developed for the synthesis of thiazole derivatives, often based on the Hantzsch reaction principle. asianpubs.org For instance, a one-pot reaction of an α-haloketone, a thioamide or thiourea, and another component can lead to highly substituted thiazoles. An example is the one-pot synthesis of Hantzsch thiazole derivatives by the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes. nih.gov This approach highlights the ability of MCRs to efficiently construct complex thiazole-containing molecules. The development of an MCR for the direct synthesis of this compound would be a significant advancement, potentially involving a chlorinated three-carbon building block, a source of the N-C-S fragment, and a carboxylate precursor.

Table 2: Examples of Multi-Component Reactions for Thiazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted benzaldehydes | Silica supported tungstosilisic acid | Substituted Hantzsch thiazole derivatives | nih.gov |

| 2'-Hydroxy-5'-chloro-α-haloketones | Thiourea | o-Hydroxybenzaldehyde | Ethanol (reflux) or solvent-free (grinding) | Hantzsch thiazole derivatives | scispace.com |

| Substituted 2-bromo-1-phenylethanone | Thiosemicarbazide | Carbonyl species | Not specified | Substituted 4-phenyl-1,3-thiazole derivatives | asianpubs.org |

Microwave-assisted organic synthesis has gained widespread acceptance as a valuable technique for accelerating chemical reactions. beilstein-journals.orgias.ac.in The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, as well as improved yields and purities of the products. rsc.org

The synthesis of thiazoles has been shown to be amenable to microwave assistance. For example, the Hantzsch synthesis can be significantly accelerated under microwave irradiation. rsc.org Microwave-assisted one-pot, three-component syntheses of novel bioactive thiazolyl-pyridazinediones have been reported, demonstrating the efficiency of this technology in constructing complex heterocyclic systems. nih.gov The application of microwave energy to the synthesis of this compound could potentially offer a more rapid and efficient route compared to conventional heating methods, particularly for the cyclization step. The localized and rapid heating provided by microwaves can enhance reaction rates and minimize the formation of side products.

Table 3: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of thiazolo[5,4-d]thiazoles | 1 hour (classical heating) | Not specified, but generally faster | Higher yields (e.g., 75% vs 92% for one derivative) | mdpi.com |

| Synthesis of benzothiazoles and benzoxazoles | Not specified | Good to excellent yields in shorter times | Not explicitly quantified, but implied | ias.ac.in |

| Synthesis of thiazolyl-pyridazinediones | Not specified | 4-8 minutes | High/efficient yields | nih.gov |

Solvent-Free and Recyclable Solvent Systems in Thiazole Synthesis

In recent years, the principles of green chemistry have guided the development of more environmentally benign synthetic routes for thiazole derivatives. researchgate.net A significant focus has been on minimizing or eliminating the use of hazardous organic solvents.

Solvent-free synthesis , often facilitated by microwave irradiation or mechanochemical methods like grinding, has emerged as a powerful strategy. researchgate.netacs.org For instance, the Hantzsch thiazole synthesis, a cornerstone reaction for this heterocycle, has been successfully adapted to solvent-free conditions. This approach involves the condensation of α-haloketones with thiourea or thioamides without a liquid medium, often leading to shorter reaction times, simpler work-up procedures, and improved yields. organic-chemistry.org One study demonstrated the synthesis of thiazole derivatives by grinding α-haloketones, thiourea, and substituted o-hydroxybenzaldehyde with a mortar and pestle at room temperature. researchgate.net

Recyclable solvent systems offer another sustainable alternative. Deep eutectic solvents (DESs), such as those based on choline (B1196258) chloride and glycerol, have been successfully employed in the Hantzsch synthesis of 4-ferrocenylthiazole derivatives. nih.gov These DESs are biodegradable, have low toxicity, and can often be reused multiple times without a significant drop in product yield, making them an attractive green alternative to volatile organic solvents. nih.gov Water, the most environmentally benign solvent, has also been utilized, sometimes in conjunction with surfactants like β-cyclodextrin, to facilitate the synthesis of 2-amino-4-alkylthiazole-5-carboxylates.

| Solvent System | Key Advantages | Example Application |

| Solvent-Free (Mechanochemistry) | Reduced waste, faster reactions, simple workup | Hantzsch synthesis of 2-aminothiazoles organic-chemistry.org |

| Deep Eutectic Solvents (DES) | Recyclable, biodegradable, low toxicity | Synthesis of 4-ferrocenylthiazole derivatives nih.gov |

| Water | Environmentally benign, readily available | Synthesis of 2-aminothiazole-5-carboxylates with β-cyclodextrin |

Application of Green Catalysis for Thiazole Formation

The use of reusable and environmentally friendly catalysts is a key aspect of green chemistry in thiazole synthesis. researchgate.net These catalysts not only enhance reaction rates and yields but also simplify product purification and reduce waste.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. nih.gov Examples include:

NiFe2O4 Nanoparticles: These magnetic nanoparticles have been used as a reusable catalyst for the one-pot, three-component synthesis of thiazole scaffolds in an ethanol:water solvent system. nih.govacs.org

Silica-supported Tungstosilicic Acid: This solid acid catalyst has proven effective in the synthesis of Hantzsch thiazole derivatives under both conventional heating and ultrasonic irradiation. researchgate.net

Chitosan-based Biocatalysts: Modified chitosan, a natural biopolymer, has been utilized as a green biocatalyst for the synthesis of thiazole derivatives, demonstrating good reusability. nih.govmdpi.com

The development of these green catalytic systems offers significant advantages over traditional methods that often rely on hazardous solvents and stoichiometric reagents. nih.gov

| Catalyst | Type | Advantages |

| NiFe2O4 Nanoparticles | Heterogeneous, Magnetic | Reusable, easy separation nih.govacs.org |

| Silica-supported Tungstosilicic Acid | Heterogeneous, Solid Acid | Reusable, effective under ultrasound researchgate.net |

| Chitosan-based Biocatalysts | Heterogeneous, Biopolymer | Biodegradable, reusable nih.govmdpi.com |

Strategies for Introducing and Modifying Chlorine and Carboxylic Acid Functionalities

The specific placement of halogen and carboxylic acid groups on the thiazole ring is crucial for modulating the biological activity and physicochemical properties of the final compound.

Regioselective Introduction of Halogen Atoms on the Thiazole Nucleus

Achieving regioselectivity in the halogenation of the thiazole ring is a significant synthetic challenge. The electron-rich nature of the thiazole nucleus makes it susceptible to electrophilic substitution, but controlling the position of halogenation requires careful selection of reagents and reaction conditions.

Copper(I) and copper(II) halides have been shown to be effective reagents for the regioselective halogenation of 2-amino-1,3-thiazoles under mild conditions. nih.gov This method allows for the preparation of both monohalo and dihalo derivatives. Another approach involves the use of potassium halide salts in combination with a hypervalent iodine(III) reagent in an aqueous medium, which provides an environmentally friendly route to halogenated heterocycles. nih.gov The mechanism for such reactions is believed to proceed through an electrophilic substitution pathway. nih.gov

Carboxylic Acid Functionalization during or Post-Cyclization

The carboxylic acid moiety can be introduced either during the formation of the thiazole ring (cyclization) or by modifying a pre-existing thiazole core (post-cyclization).

During Cyclization: One strategy involves the use of starting materials that already contain the necessary functionality. For example, the reaction of N-substituted α-amino acids with thionyl chloride can lead to the formation of 2,5-disubstituted thiazoles. nih.gov In this process, the carboxylic acid of the amino acid is activated, followed by intramolecular cyclization. nih.gov

Post-Cyclization: A common post-cyclization strategy is the Suzuki coupling of a halogenated thiazole with an appropriate boronic acid derivative, followed by further synthetic transformations to introduce the carboxylic acid group. This approach was utilized in the synthesis of carbazole-1-carboxylic acids, where a Cadogan reductive cyclization was a key step. derpharmachemica.com Late-stage C-H functionalization is another emerging technique for modifying complex molecules, including those containing saturated carbocyclic rings attached to a carboxylic acid. nih.gov

Hydrolysis and Oxidation Reactions for Carboxylic Acid Formation

The conversion of other functional groups into a carboxylic acid is a fundamental transformation in organic synthesis. organic-chemistry.org

Hydrolysis of precursors such as nitriles, esters, or amides is a widely used method. britannica.com For instance, thiazole nitriles can be hydrolyzed to the corresponding carboxylic acids by heating with a dilute acid like hydrochloric acid. chemguide.co.uk Similarly, the hydrolysis of thiazole esters, often achieved by heating with a strong acid or base, yields the carboxylic acid. britannica.com In a multi-step synthesis of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, an intermediate ester underwent hydrolysis in a methanolic potassium hydroxide (B78521) solution, followed by acidification to yield the final carboxylic acid. nih.gov

Oxidation of a suitable precursor on the thiazole ring is another common route. Primary alcohols or aldehydes attached to the thiazole nucleus can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or a mixture of nitric and sulfuric acids. chemguide.co.ukgoogle.compressbooks.pub A patent describes the oxidation of a hydroxymethylthiazole to the corresponding thiazole carboxylic acid in high yield using a mixture of nitric and sulfuric acids. google.com Another patented process details the conversion of a dihalomethylthiazole to a thiazole aldehyde via hydrolysis, which is then oxidized in situ to the carboxylic acid. google.com More recently, a metal-free sulfonic acid functionalized reduced graphene oxide (SA-rGO) has been reported as a catalyst for the oxidation of aldehydes to carboxylic acids using hydrogen peroxide as a green oxidant. nih.gov

| Precursor Functional Group | Reagents and Conditions |

| Nitrile | Heat with dilute acid (e.g., HCl) chemguide.co.uk |

| Ester | Heat with strong acid or base (e.g., KOH) britannica.comnih.gov |

| Primary Alcohol/Aldehyde | Strong oxidizing agents (e.g., KMnO4, HNO3/H2SO4) chemguide.co.ukgoogle.com |

| Aldehyde | SA-rGO catalyst with H2O2 nih.gov |

Solid-Phase Organic Synthesis (SPOS) of Thiazole Carboxylic Acids

Solid-phase organic synthesis (SPOS) offers a powerful platform for the construction of libraries of thiazole-based compounds, which is particularly valuable in drug discovery. nih.gov This technique involves attaching the initial reactant to a solid support (resin) and carrying out subsequent reactions in a stepwise manner.

A notable example is the solid-phase synthesis of 1,3-thiazole-based peptidomimetics. rsc.org In this approach, a key intermediate, 4-amino-thiazole-5-carboxylic acid, is assembled on a Merrifield resin. The synthesis begins with the conversion of a chloromethyl polystyrene resin to a resin with a sulfur linker. The thiazole core is then constructed on this solid support. Subsequent amide couplings at the C4 and C5 positions are performed using an Fmoc solid-phase peptide synthesis strategy. After the desired modifications, the final product is cleaved from the resin. This traceless linker strategy allows for the generation of diverse molecules with high purity. rsc.org The progress of reactions on the solid phase can be monitored using techniques like infrared spectroscopy to observe the appearance and disappearance of characteristic functional group peaks. rsc.org

Chemical Reactivity and Transformation of 4 Chloro 1,3 Thiazole 5 Carboxylic Acid

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring is characterized by distinct regions of electrophilicity and nucleophilicity. Calculated π-electron densities indicate that the C-2 position is the most electron-deficient, while the C-5 position is the most electron-rich. wikipedia.orgchemicalbook.com This electronic arrangement makes the C-2 position susceptible to nucleophilic attack and deprotonation, whereas the C-5 position is the primary site for electrophilic substitution. wikipedia.orgchemicalbook.compharmaguideline.com The presence of a chlorine atom at C-4 and a carboxylic acid at C-5 significantly modifies this intrinsic reactivity.

Nucleophilic aromatic substitution (SNAr) is a critical reaction for halogenated aromatic and heteroaromatic compounds, proceeding through an addition-elimination mechanism. libretexts.org This pathway is particularly favored when the ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group, as these groups can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comlibretexts.org

The chlorine atom at the C-4 position of 4-Chloro-1,3-thiazole-5-carboxylic acid is highly activated towards SNAr. This heightened reactivity is due to the combined electron-withdrawing effects of the adjacent carboxylic acid group at C-5 and the ring nitrogen atom at N-3. These groups effectively reduce the electron density at the C-4 carbon, making it more electrophilic and susceptible to attack by nucleophiles. The subsequent formation of the Meisenheimer complex is stabilized by resonance, with the negative charge delocalized onto the oxygen atoms of the carboxylate group and the ring nitrogen, facilitating the expulsion of the chloride ion.

The rate and viability of nucleophilic attack on a halogenated thiazole are highly dependent on the position of the halogen. In the thiazole ring, the C-2 position is inherently the most electron-deficient, making halogens at this position particularly susceptible to displacement by nucleophiles. chemicalbook.compharmaguideline.com However, the substitution pattern of the specific molecule is paramount. For this compound, the C-4 position is significantly activated. The relative reactivity of different positions is influenced by the ability of the ring structure and its substituents to stabilize the intermediate carbanion.

| Position of Halogen | General Reactivity | Influencing Factors |

|---|---|---|

| C-2 | High | Most inherently electron-deficient position due to proximity to both heteroatoms. |

| C-4 | Variable (High in the title compound) | Activated by adjacent electron-withdrawing groups (e.g., C-5 carboxylic acid) and the N-3 atom. |

| C-5 | Low | Generally the most electron-rich position, disfavoring nucleophilic attack unless strongly activated. |

Electrophilic substitution reactions on the thiazole ring, such as halogenation and nitration, are directed by the electron density of the ring carbons. numberanalytics.com In an unsubstituted thiazole, the C-5 position is the most electron-rich and, therefore, the preferred site for electrophilic attack. wikipedia.orgpharmaguideline.com However, in this compound, the C-5 position is already occupied. Furthermore, the carboxylic acid group is a deactivating group for electrophilic aromatic substitution, meaning it withdraws electron density from the ring and makes further electrophilic attack more difficult. Consequently, electrophilic substitution on this specific compound is generally unfavorable and would require harsh reaction conditions.

Metalation is a powerful strategy for the functionalization of heterocyclic compounds. For the thiazole ring, the proton at the C-2 position is the most acidic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. wikipedia.org This allows for regioselective deprotonation at C-2 using strong bases, such as organolithium reagents, to form a 2-lithiothiazole species. wikipedia.org This lithiated intermediate can then react with various electrophiles.

Alternatively, halogen-metal exchange offers another route to a metallated thiazole. The chlorine atom at the C-4 position of this compound can potentially undergo exchange with an organolithium reagent. This would generate a 4-lithiothiazole derivative, providing a complementary method for introducing substituents at the C-4 position. The choice between direct deprotonation (at C-2) and halogen-metal exchange (at C-4) would depend on the specific reagents and reaction conditions employed.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Thiazoles

Cross-Coupling Reactions Involving the Halogenated Thiazole Core

The C-4 chlorine atom serves as an effective handle for transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. These reactions allow for the direct and modular functionalization of the thiazole core, enabling the synthesis of a wide array of complex derivatives. nih.gov Various established cross-coupling methodologies can be applied to this compound, leveraging the reactivity of the C-Cl bond with catalysts, typically those based on palladium.

| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., boronic acid) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C-C (Aryl or Vinyl) |

| Heck Coupling | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C-C (Alkene) |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) | C-C (Alkyne) |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand (e.g., phosphine), Base | C-N |

| Stille Coupling | Organotin compound | Pd catalyst | C-C (Aryl, Vinyl, or Alkyl) |

Palladium-Catalyzed Cross-Coupling Methodologies

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C5 position is a versatile functional handle that can be readily converted into other important functional groups, such as esters and amides. These transformations are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.

Esterification of this compound can be achieved through standard methods, such as Fischer esterification with an alcohol under acidic catalysis. However, a more common and milder approach involves a two-step process:

Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive intermediate, typically an acyl chloride. This is often accomplished by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ijsrp.orgnih.gov

Reaction with Nucleophile: The resulting acyl chloride is then reacted with an alcohol or a phenol (B47542) to form the corresponding ester. researchgate.net

Similarly, amide bond formation is one of the most frequently performed reactions in organic synthesis. luxembourg-bio.comresearchgate.net It is typically achieved by reacting the activated carboxylic acid (e.g., the acyl chloride) with a primary or secondary amine. ijsrp.orgmdpi.com Alternatively, a wide array of coupling reagents can be used to facilitate the direct reaction between the carboxylic acid and the amine under mild conditions, avoiding the need to isolate the acyl chloride intermediate. lookchemmall.comresearchgate.net

Table 3: Methods for Ester and Amide Formation

| Transformation | Reagents | Intermediate | Product |

|---|---|---|---|

| Esterification | 1. SOCl₂ or (COCl)₂ 2. Alcohol (R-OH) | Acyl Chloride | Ester |

| Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | - | Ester | |

| Amide Formation | 1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH) | Acyl Chloride | Amide |

| Amine (R₂NH), Coupling Reagent (e.g., DCC, EDC) | Activated Ester/Anhydride | Amide |

These transformations of the carboxylic acid moiety are crucial for creating libraries of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Conversion to Acid Chlorides and Other Reactive Derivatives

The carboxylic acid functional group in this compound is a versatile handle for the synthesis of various derivatives. A key transformation is its conversion into the more reactive acyl chloride, 4-Chloro-1,3-thiazole-5-carbonyl chloride. This conversion is a fundamental step that opens pathways to a wide array of other compounds, such as amides and esters.

Common chlorinating agents are employed for this purpose, including thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and oxalyl chloride ((COCl)₂). chemguide.co.ukwikipedia.org The reaction with thionyl chloride is often favored due to the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies the purification of the resulting acyl chloride. chemguide.co.uk

The general mechanism for the conversion of a carboxylic acid to an acid chloride using thionyl chloride involves the initial nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. libretexts.org This is followed by the departure of a chloride ion and subsequent steps that ultimately lead to the formation of the acyl chloride.

A typical laboratory procedure involves heating the carboxylic acid with an excess of the chlorinating agent, often under reflux conditions, to ensure complete conversion. chemicalbook.com The excess reagent is then removed, usually by distillation, to yield the crude acyl chloride, which can be further purified if necessary. For instance, the synthesis of 1,3-thiazole-4-carbonyl chloride from thiazole-4-carboxylic acid is achieved by refluxing with thionyl chloride for two hours. chemicalbook.com

The resulting 4-Chloro-1,3-thiazole-5-carbonyl chloride is a valuable intermediate. For example, it can be reacted with various amines to produce a series of thiazole-5-carboxamide (B1230067) derivatives. mdpi.com This reactivity is crucial in medicinal chemistry for the synthesis of compound libraries for biological screening. The reaction to produce amides from the acyl chloride often requires a base, such as N,N-diisopropylethylamine, to neutralize the HCl generated during the reaction and drive it to completion. mdpi.com

Table 1: Common Reagents for Conversion of Carboxylic Acids to Acid Chlorides

| Reagent | Formula | Byproducts |

| Thionyl chloride | SOCl₂ | SO₂, HCl |

| Phosphorus(V) chloride | PCl₅ | POCl₃, HCl |

| Oxalyl chloride | (COCl)₂ | CO, CO₂, HCl |

Cycloaddition Reactions Involving Thiazole Derivatives

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. wikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example, involving the reaction of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com While the thiazole ring itself is aromatic and generally not highly reactive in Diels-Alder reactions, its derivatives can participate in various cycloaddition processes.

Research has shown that 4-alkenylthiazoles can act as all-carbon dienes in Diels-Alder reactions. nih.gov In these cases, the reaction involves the C=C bond of the thiazole ring and the adjacent double bond of the alkenyl substituent. These reactions can proceed with high stereocontrol, yielding complex polycyclic structures. nih.gov

Thiazole derivatives can also participate in [3+2] cycloaddition reactions. For instance, azomethine ylides can react with ethylene (B1197577) derivatives based on an imidazo[2,1-b]thiazole (B1210989) scaffold to produce spirooxindole hybrids. mdpi.com This type of reaction is a versatile method for synthesizing complex heterocyclic systems. Another example involves the double [3+2] cycloaddition of nitrilimines with carbon disulfide to generate spiro[4.4]thiadiazole derivatives. nih.gov

While direct participation of the this compound core as a diene or dienophile in a Diels-Alder reaction is not extensively documented, the functional groups on the thiazole ring can be modified to create substrates for such reactions. The reactivity of the thiazole ring and its substituents is influenced by the electronic nature of the substituents. Electron-withdrawing groups, such as the carboxylic acid and chloro groups, can affect the electron density of the thiazole ring and its potential to participate in cycloaddition reactions.

Further research into the cycloaddition potential of this compound and its derivatives could unveil novel synthetic routes to complex heterocyclic compounds with potential applications in various fields of chemistry.

Table 2: Examples of Cycloaddition Reactions with Thiazole Derivatives

| Reaction Type | Thiazole Derivative | Reactant | Product Type |

| [4+2] Diels-Alder | 4-Alkenylthiazoles | N-substituted maleimides | Endo-cycloadducts nih.gov |

| [3+2] Cycloaddition | Imidazo[2,1-b]thiazole derivative | Azomethine ylide | Spirooxindole hybrid mdpi.com |

| Double [3+2] Cycloaddition | Nitrilimines (generated in situ) | Carbon disulfide | Spiro[4.4]thiadiazole derivatives nih.gov |

Derivatization Strategies and Synthetic Utility of 4 Chloro 1,3 Thiazole 5 Carboxylic Acid

Functionalization of the Carboxylic Acid Group for Diverse Scaffolds

The carboxylic acid moiety at the C-5 position of the thiazole (B1198619) ring is a primary site for derivatization, allowing for the synthesis of a variety of functional analogues such as esters and amides. These transformations are fundamental in altering the molecule's physicochemical properties and for constructing larger molecular frameworks.

Amide Bond Formation:

The conversion of the carboxylic acid to an amide is a common and significant transformation. This is typically achieved by activating the carboxylic acid followed by treatment with a primary or secondary amine. A variety of modern coupling reagents can be employed for this purpose, facilitating the reaction under mild conditions and with high yields. Commonly used coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of additives such as 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and racemization. ias.ac.in Other effective reagents include phosphonium (B103445) salts and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency. researchgate.netnih.gov

The general scheme for amidation involves the reaction of 4-chloro-1,3-thiazole-5-carboxylic acid with an amine in the presence of a coupling agent and a base, such as Diisopropylethylamine (DIPEA) or triethylamine, in an appropriate solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). ias.ac.in

Esterification:

Ester derivatives of this compound can be readily synthesized through several methods. The Fischer-Speier esterification is a classic approach involving the reaction of the carboxylic acid with an alcohol under acidic catalysis, typically using a strong acid like sulfuric acid or hydrochloric acid. mdpi.comwikipedia.org This reaction is an equilibrium process, and to achieve high yields, it is often necessary to either use an excess of the alcohol or remove the water formed during the reaction. wikipedia.org

Alternatively, esters can be formed by first converting the carboxylic acid to a more reactive species, such as an acyl chloride. Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding 4-chloro-1,3-thiazole-5-carbonyl chloride. organic-chemistry.org This highly reactive intermediate can then be reacted with an alcohol to form the desired ester.

| Derivative | Reagents | Reaction Type |

| Amide | Amine, Coupling Agent (e.g., EDC, HATU), Base | Amidation |

| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification |

| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Halogenation |

| Ester from Acyl Chloride | Alcohol, Base | Esterification |

Directed Transformations at the C-4 Chloro Substituent

The chlorine atom at the C-4 position of the thiazole ring represents another key site for synthetic modification. As a halogen on an electron-deficient heterocyclic ring, it is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

The C-4 chloro group can be displaced by a variety of nucleophiles. The electron-withdrawing nature of the thiazole ring facilitates this type of reaction. Nucleophiles such as amines, thiols, and alkoxides can be used to introduce new functional groups at this position. For instance, reaction with a primary or secondary amine, often in the presence of a base and at elevated temperatures, can yield 4-amino-1,3-thiazole-5-carboxylic acid derivatives.

Palladium-Catalyzed Cross-Coupling Reactions:

The chloro substituent is also a suitable handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the 4-chlorothiazole (B1590448) derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.govrsc.org This strategy can be used to introduce various aryl or heteroaryl substituents at the C-4 position. While the reactivity of chloro-substituted heterocycles can be lower than their bromo or iodo counterparts, the use of specialized ligands can facilitate the coupling. nih.gov

Heck-Mizoroki Reaction: The Heck reaction involves the palladium-catalyzed coupling of the C-4 chloro substituent with an alkene to form a new substituted alkene. wikipedia.orgmdpi.com This provides a method for introducing vinyl groups onto the thiazole ring.

Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of the 4-chlorothiazole with an amine. wikipedia.orgorganic-chemistry.org This reaction is often more versatile and occurs under milder conditions than traditional SNAr reactions for amination.

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura Coupling | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C |

| Heck-Mizoroki Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | C-C (alkenyl) |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | C-N |

| Nucleophilic Aromatic Substitution | Amine, Thiol, Alkoxide | Base | C-N, C-S, C-O |

Incorporation into Complex Molecular Architectures as a Building Block

The dual reactivity of this compound, with distinct functional handles at the C-4 and C-5 positions, makes it an excellent building block for the synthesis of more complex molecular architectures. nih.govresearchgate.net By employing orthogonal protection and reaction strategies, each functional group can be addressed sequentially.

Synthesis of Poly-substituted Thiazole Derivatives

Starting from this compound, a wide array of poly-substituted thiazole derivatives can be accessed. researchgate.net The synthetic strategies discussed previously can be combined to introduce a variety of substituents onto the thiazole core.

For instance, after derivatizing the carboxylic acid and substituting the chloro group, further modifications can be envisioned, although less common on the thiazole ring itself unless other positions are activated. The primary route to poly-substitution relies on the initial functionalization at C-4 and C-5. Multicomponent reactions (MCRs) represent another advanced strategy where multiple starting materials react in a single step to form a complex product. nih.govresearchgate.net While not directly starting from this compound, the principles of MCRs highlight the synthetic efficiency that can be achieved in heterocyclic chemistry, a field where this thiazole derivative is a valuable player. The diverse library of compounds that can be generated from this starting material underscores its importance in combinatorial chemistry and drug discovery programs. mdpi.com

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of 4-Chloro-1,3-thiazole-5-carboxylic acid, two distinct signals are anticipated. The proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10.0 and 13.0 ppm. This significant downfield shift is attributable to the deshielding effect of the adjacent carbonyl group and intermolecular hydrogen bonding.

The second signal corresponds to the proton attached to the thiazole (B1198619) ring. Its chemical shift is influenced by the electronegativity of the neighboring sulfur and nitrogen atoms, as well as the electron-withdrawing effects of the chloro and carboxylic acid substituents. This proton is expected to resonate as a singlet in the aromatic region, generally between 8.0 and 8.5 ppm.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet |

| Thiazole-H | 8.0 - 8.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of this compound is expected to display four signals, corresponding to the four carbon atoms in the molecule. The carbon atom of the carboxylic acid group (-COOH) is characteristically found in the downfield region, with an expected chemical shift in the range of 160–170 ppm. oregonstate.edu

The three carbon atoms of the thiazole ring will have distinct chemical shifts based on their electronic environments. The carbon atom bonded to the chlorine (C4) is anticipated to resonate around 145-155 ppm. The carbon at position 5 (C5), which is attached to the carboxylic acid group, is expected to appear in the range of 120-130 ppm. The carbon at position 2 (C2), situated between the nitrogen and sulfur atoms, is predicted to have a chemical shift in the range of 150-160 ppm. oregonstate.eduasianpubs.org

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 160 - 170 |

| C2 (Thiazole) | 150 - 160 |

| C4 (Thiazole) | 145 - 155 |

| C5 (Thiazole) | 120 - 130 |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques provide valuable information about the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy

The infrared (IR) spectrum of this compound is dominated by the characteristic absorption bands of the carboxylic acid group. A very broad absorption band is expected in the region of 2500–3300 cm⁻¹, which is attributed to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. vscht.cz

A strong and sharp absorption peak corresponding to the C=O stretching vibration of the carbonyl group is anticipated between 1680 and 1720 cm⁻¹. echemi.com The C-O stretching and O-H bending vibrations of the carboxylic acid group are expected to produce medium intensity bands in the regions of 1210–1320 cm⁻¹ and 900–960 cm⁻¹, respectively. libretexts.org Additionally, characteristic vibrations of the thiazole ring are expected in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp |

| Thiazole Ring Vibrations | 1400 - 1600 | Medium |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |

| O-H Bend (Carboxylic Acid) | 900 - 960 | Medium, Broad |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of this compound can be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. Simple carboxylic acids and thiazole derivatives typically exhibit absorption maxima in the low UV region, generally below 220 nm. chemicalbook.comchemscene.com However, the conjugation of the thiazole ring with the carboxylic acid group, along with the presence of the chloro substituent, is expected to cause a bathochromic (red) shift of the absorption maximum to a longer wavelength, likely in the range of 230–270 nm. This absorption corresponds to π → π* electronic transitions within the conjugated system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the fragmentation pattern of a compound. The molecular ion peak (M⁺) for this compound, with a molecular formula of C₄H₂ClNO₂S, would be expected at m/z 163, with a characteristic isotopic peak at m/z 165 in an approximate 3:1 ratio, confirming the presence of a chlorine atom. libretexts.org

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways. A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ peak, and the loss of a carboxyl group (•COOH), leading to an [M-45]⁺ peak. Fragmentation of the thiazole ring may also occur, potentially involving the loss of a cyano group (•CN) or other small neutral molecules.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS would be used to confirm its elemental composition. The analysis would involve calculating the theoretical exact mass based on its formula (C₄H₂ClNO₂S) and comparing it to the experimentally measured mass. The expected data would be presented in a format comparing these two values, with the difference typically measured in parts per million (ppm). However, no published experimental HRMS data for this specific compound could be found.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for identifying and quantifying a compound within a mixture. A typical LC-MS analysis of this compound would establish a specific retention time under defined chromatographic conditions and provide mass spectral data, including the molecular ion peak and potential fragmentation patterns. This information is crucial for metabolic studies, impurity profiling, and stability testing. Despite the utility of this method, specific LC-MS analytical methods or research findings for this compound have not been reported in the reviewed literature.

X-ray Diffraction (XRD) for Single Crystal Structure Elucidation

X-ray Diffraction analysis of a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and crystal packing. For this compound, a successful single-crystal XRD study would unambiguously confirm its molecular structure and provide insights into intermolecular interactions. While chemical suppliers may offer services for single crystal research, no solved crystal structure for this compound is available in public crystallographic databases or has been published in the scientific literature. chemscene.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the weight percentage of each element (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimental results are compared against the theoretical percentages calculated from the molecular formula. This comparison serves as a primary verification of a sample's purity and elemental composition. For a compound with the formula C₄H₂ClNO₂S, the theoretical composition can be calculated. An experimental analysis would provide the "found" percentages, which should closely match the theoretical values for a pure sample. No published reports containing experimental elemental analysis data for this compound were identified.

Theoretical Elemental Composition

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 4 | 48.044 | 29.38% |

| Hydrogen | H | 1.008 | 2 | 2.016 | 1.23% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 21.68% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.56% |

| Oxygen | O | 15.999 | 2 | 31.998 | 19.56% |

| Sulfur | S | 32.06 | 1 | 32.06 | 19.60% |

| Total | | | | 163.578 | 100.00% |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a chemical compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used chromatographic technique for purity assessment in the pharmaceutical and chemical industries. An HPLC method for this compound would involve developing a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and detector wavelength) to achieve a sharp, symmetrical peak for the compound at a characteristic retention time. Purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. While many chemical suppliers list a purity of >95% or 98% for this compound, the specific HPLC methods and chromatograms used to determine this purity are not publicly available. chemscene.com

Computational and Theoretical Investigations of 4 Chloro 1,3 Thiazole 5 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.netmdpi.com Methods like the B3LYP hybrid functional combined with a basis set such as 6-311G(d,p) are commonly employed to compute the optimized geometrical structures and electronic characteristics of heterocyclic compounds in the gas phase. researchgate.netorientjchem.org

The electronic structure of 4-Chloro-1,3-thiazole-5-carboxylic acid is significantly influenced by its substituents. The thiazole (B1198619) ring itself is an electron-rich aromatic system. nih.gov However, the presence of a chlorine atom at the C4 position and a carboxylic acid group at the C5 position, both of which are electron-withdrawing, profoundly impacts the electron density distribution across the molecule.

DFT calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution and predicts sites susceptible to electrophilic and nucleophilic attack. For this molecule, regions of negative potential are expected around the electronegative oxygen, nitrogen, and chlorine atoms, while positive potential would be concentrated around the hydrogen atoms.

Condensed Fukui functions (ƒ+, ƒ-) derived from DFT can further quantify the reactivity at specific atomic sites. researchgate.netmdpi.com These functions identify the atoms most likely to accept or donate electrons, thereby predicting the most probable sites for nucleophilic and electrophilic attack, respectively. The electron-withdrawing nature of the substituents is expected to make the carbon atoms of the thiazole ring more electrophilic and susceptible to nucleophilic attack. mdpi.com

Frontier Molecular Orbital (FMO) theory is instrumental in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is likely distributed over the electron-rich thiazole ring, particularly involving the sulfur and nitrogen atoms. The LUMO, conversely, is expected to be spread across the entire conjugated system, with significant contributions from the electron-deficient carboxylic acid group and the C4 carbon bonded to the chlorine atom. This distribution indicates that the molecule can act as both an electron donor (from the ring) and an electron acceptor (at the substituent sites).

Interactive Table: Representative FMO Properties

Below is a table showing typical data obtained from FMO analysis for a molecule like this compound. The values are illustrative of the type of output generated from DFT calculations.

| Property | Representative Value (eV) | Significance |

| HOMO Energy | -7.2 | Represents the electron-donating capability; higher values indicate stronger donation. |

| LUMO Energy | -2.5 | Represents the electron-accepting capability; lower values indicate stronger acceptance. |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. |

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It examines charge distribution, hybridization, and intramolecular charge transfer events, known as hyperconjugation. orientjchem.orgmdpi.com These interactions, typically between filled (donor) and vacant (acceptor) orbitals, are crucial for understanding molecular stability.

Interactive Table: Illustrative NBO Donor-Acceptor Interactions

This table presents hypothetical but plausible NBO analysis results, showing key intramolecular interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N3 | π(C2-S1) | 18.5 | Lone Pair Delocalization |

| LP(2) O(carboxyl) | π(C=O) | 25.0 | Resonance Stabilization |

| π(C2-N3) | π(C4-C5) | 15.2 | π-Conjugation |

| LP(1) Cl | σ(C4-C5) | 2.1 | Hyperconjugation |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, DFT calculations can identify intermediates, locate transition state structures, and determine the activation energies required for a reaction to proceed. acs.org This information helps in understanding why a particular product is formed over others.

For this compound, a potential reaction is the nucleophilic aromatic substitution (SNA) at the C4 position, where the chlorine atom is displaced by a nucleophile. Computational modeling could be used to explore different mechanistic pathways, such as a concerted mechanism or a stepwise Meisenheimer complex mechanism. By calculating the energy barriers for each step, the most energetically favorable pathway can be identified, providing a detailed understanding of the reaction dynamics.

Prediction and Analysis of Regioselectivity

Regioselectivity—the preference for a reaction to occur at one position over another—is a critical aspect of organic synthesis. rsc.org Computational tools can predict the regioselectivity of reactions with a high degree of accuracy. nih.gov For this compound, several sites are available for chemical attack: the C2 and C4 positions of the ring, the chlorine atom, and the carboxylic acid group.

The prediction of regioselectivity relies on the computational data gathered from DFT, FMO, and NBO analyses.

Charge Distribution: Nucleophiles will preferentially attack atoms with a higher positive partial charge, which NBO analysis can identify.

Frontier Orbitals: The reaction site is often determined by the location of the largest lobe of the HOMO (for electrophilic attack) or LUMO (for nucleophilic attack).

Intermediate Stability: The stability of potential reaction intermediates can be calculated. The pathway that proceeds through the most stable intermediate is generally favored.

For instance, a nucleophilic attack is highly likely at the C4 position, not only due to the positive partial charge induced by the electronegative chlorine but also because the displacement of the chloride ion is a favorable process.

Aromaticity and Stability Studies of the Thiazole Ring

The thiazole ring is a five-membered aromatic heterocycle, and its aromaticity is a key contributor to its stability and chemical properties. nih.govnih.gov Computational methods can quantify the degree of aromaticity using several descriptors.

One of the most common methods is the calculation of Nucleus-Independent Chemical Shift (NICS). researchgate.netmdpi.com NICS values are typically calculated at the geometric center of the ring. A significant negative NICS(0) or NICS(1) (calculated 1 Å above the ring plane) value is a strong indicator of aromatic character. Other measures include structural indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the deviation of bond lengths from an ideal aromatic system, and electronic indices based on bond orders.

While the electron-withdrawing chloro and carboxylic acid groups pull electron density from the thiazole ring, they are not expected to disrupt its fundamental aromatic character. Computational studies would likely confirm that the ring retains significant aromatic stability, which governs much of its chemical behavior.

常见问题

Q. What are the recommended synthetic routes for 4-chloro-1,3-thiazole-5-carboxylic acid, and how can intermediates be characterized?

- Methodological Answer : A common approach involves cyclocondensation of thioamides with α-chlorinated carboxylic acid derivatives. For example, intermediates like 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (structurally analogous) were synthesized via nucleophilic substitution and characterized using 1H NMR (e.g., δ 2.24 ppm for CH3 groups) and LC-MS (m/z 174 [M+1]+) to confirm molecular identity and purity . Solvent selection (e.g., DMSO-d6 for NMR) and reaction temperature control are critical to avoid side reactions like over-chlorination.

Q. How can the purity and identity of this compound be validated?

- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Couple with FTIR to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid). Cross-validate using high-resolution mass spectrometry (HRMS) to verify the exact mass (e.g., calculated vs. observed m/z for C₄H₂ClNO₂S). Purity ≥95% is typical for research-grade material, as noted in analogous thiazole-carboxylic acid compounds .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for thiazole-carboxylic acid derivatives?

- Methodological Answer : Employ the SHELX suite (e.g., SHELXL for refinement) to address twinning or disorder in crystal structures. For example, helical oligomers of 4-amino-1,3-thiazole-5-carboxylic acids were resolved using X-ray crystallography (space group P21) and validated via circular dichroism (CD) to confirm helical handedness in solution . Discrepancies in bond lengths or angles may arise from solvent interactions, requiring iterative refinement with constraints on thermal parameters.

Q. How can this compound be used as a biomarker in exposure studies?

- Methodological Answer : As a metabolite of neonicotinoid pesticides (e.g., 2-chloro-1,3-thiazole-5-carboxylic acid, 2CTCA), quantify it in biological matrices using LC-MS/MS with isotope-labeled internal standards. Optimize extraction protocols (e.g., solid-phase extraction with C18 cartridges) and validate limits of detection (LOD < 0.1 ng/mL) . Cross-validate with enzymatic assays to rule out matrix interference.

Q. What pharmacological screening approaches are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : In diabetes research, analogs like 4-methyl-2-[(2-methylbenzyl)amino]-1,3-thiazole-5-carboxylic acid were tested in streptozotocin-induced diabetic rats. Key endpoints include:

- Oral glucose tolerance tests (OGTT) to assess insulin sensitivity.

- ELISA for inflammatory cytokines (e.g., TNF-α, IL-6) in serum.

- Histopathological analysis of pancreatic tissue (H&E staining) to evaluate β-cell preservation .

Dose-response studies (e.g., 10–20 mg/kg) and molecular docking (e.g., targeting xanthine oxidase) can further elucidate mechanisms.

Q. How do substituents on the thiazole ring influence electronic properties and reactivity?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to map electron density distributions. The chloro group at position 4 increases electrophilicity at C5, facilitating nucleophilic attacks (e.g., esterification). Compare with methyl or ethoxy analogs (e.g., 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid) using cyclic voltammetry to assess redox potentials . Substituent effects on pKa (e.g., COOH group) can be measured via potentiometric titration .

Key Considerations for Experimental Design

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the chloro substituent.

- Structural Analysis : Combine X-ray crystallography with spectroscopic methods (NMR, CD) for conformational studies .

- Biological Assays : Include positive controls (e.g., metformin for antidiabetic studies) and account for species-specific metabolic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。